molecular formula C20H24N2O2 B2647023 N-[(8-Methylquinolin-6-yl)methyl]-N-[1-(oxolan-2-yl)ethyl]prop-2-enamide CAS No. 2418709-27-8

N-[(8-Methylquinolin-6-yl)methyl]-N-[1-(oxolan-2-yl)ethyl]prop-2-enamide

Cat. No. B2647023
CAS RN: 2418709-27-8
M. Wt: 324.424
InChI Key: UHSYIZUAOPCHOW-UHFFFAOYSA-N
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Description

N-[(8-Methylquinolin-6-yl)methyl]-N-[1-(oxolan-2-yl)ethyl]prop-2-enamide, also known as MQPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MQPA is a small molecule inhibitor that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of N-[(8-Methylquinolin-6-yl)methyl]-N-[1-(oxolan-2-yl)ethyl]prop-2-enamide is complex and involves the inhibition of various enzymes and biological processes. N-[(8-Methylquinolin-6-yl)methyl]-N-[1-(oxolan-2-yl)ethyl]prop-2-enamide is a small molecule inhibitor that is able to bind to the active site of enzymes, preventing them from carrying out their normal function. This inhibition can occur through a variety of mechanisms, including the disruption of protein-protein interactions and the inhibition of enzyme activity.
Biochemical and Physiological Effects
N-[(8-Methylquinolin-6-yl)methyl]-N-[1-(oxolan-2-yl)ethyl]prop-2-enamide has a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. Some of the most notable effects of N-[(8-Methylquinolin-6-yl)methyl]-N-[1-(oxolan-2-yl)ethyl]prop-2-enamide include its ability to inhibit proteases, kinases, and phosphatases. N-[(8-Methylquinolin-6-yl)methyl]-N-[1-(oxolan-2-yl)ethyl]prop-2-enamide has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(8-Methylquinolin-6-yl)methyl]-N-[1-(oxolan-2-yl)ethyl]prop-2-enamide in lab experiments is its ability to inhibit a wide range of enzymes and biological processes. This makes it a valuable tool for investigating various biological pathways and processes. However, one of the limitations of using N-[(8-Methylquinolin-6-yl)methyl]-N-[1-(oxolan-2-yl)ethyl]prop-2-enamide is its potential to inhibit non-specific targets, which can lead to unintended effects and complications in experiments.

Future Directions

There are many potential future directions for research involving N-[(8-Methylquinolin-6-yl)methyl]-N-[1-(oxolan-2-yl)ethyl]prop-2-enamide. One area of interest is the development of more specific inhibitors that can target specific enzymes and biological processes. Another area of interest is the use of N-[(8-Methylquinolin-6-yl)methyl]-N-[1-(oxolan-2-yl)ethyl]prop-2-enamide as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[(8-Methylquinolin-6-yl)methyl]-N-[1-(oxolan-2-yl)ethyl]prop-2-enamide and its potential applications in scientific research.

Synthesis Methods

N-[(8-Methylquinolin-6-yl)methyl]-N-[1-(oxolan-2-yl)ethyl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of N-[(8-Methylquinolin-6-yl)methyl]-N-[1-(oxolan-2-yl)ethyl]prop-2-enamide typically involves the use of a quinoline derivative as the starting material, which is then modified through a series of reactions to produce the final product. While the synthesis of N-[(8-Methylquinolin-6-yl)methyl]-N-[1-(oxolan-2-yl)ethyl]prop-2-enamide can be challenging, it is a well-established method that has been used by many researchers in the field.

Scientific Research Applications

N-[(8-Methylquinolin-6-yl)methyl]-N-[1-(oxolan-2-yl)ethyl]prop-2-enamide has been used extensively in scientific research due to its ability to inhibit a wide range of enzymes and biological processes. Some of the most common applications of N-[(8-Methylquinolin-6-yl)methyl]-N-[1-(oxolan-2-yl)ethyl]prop-2-enamide include its use as a protease inhibitor, as well as its ability to inhibit various kinases and phosphatases. N-[(8-Methylquinolin-6-yl)methyl]-N-[1-(oxolan-2-yl)ethyl]prop-2-enamide has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases.

properties

IUPAC Name

N-[(8-methylquinolin-6-yl)methyl]-N-[1-(oxolan-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-4-19(23)22(15(3)18-8-6-10-24-18)13-16-11-14(2)20-17(12-16)7-5-9-21-20/h4-5,7,9,11-12,15,18H,1,6,8,10,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSYIZUAOPCHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CC=C2)CN(C(C)C3CCCO3)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(8-Methylquinolin-6-yl)methyl]-N-[1-(oxolan-2-yl)ethyl]prop-2-enamide

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